molecular formula C15H24N2 B13705272 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline

2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline

Cat. No.: B13705272
M. Wt: 232.36 g/mol
InChI Key: MOHXAIBFQDTCMK-UHFFFAOYSA-N
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Description

2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline is a tertiary amine comprising a 3-methylaniline backbone substituted at the 2-position with a 4-ethyl-4-methylpiperidinyl group.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-(4-ethyl-4-methylpiperidin-1-yl)-3-methylaniline

InChI

InChI=1S/C15H24N2/c1-4-15(3)8-10-17(11-9-15)14-12(2)6-5-7-13(14)16/h5-7H,4,8-11,16H2,1-3H3

InChI Key

MOHXAIBFQDTCMK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C2=C(C=CC=C2N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline typically involves the reaction of 4-ethyl-4-methylpiperidine with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperidine or aniline ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Piperidine Derivatives

Piperidine derivatives exhibit diverse biological and industrial relevance. The target compound’s piperidinyl group is substituted with 4-ethyl and 4-methyl groups, distinguishing it from derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate (), which features ester functionalities (e.g., acetate, propionate) . Key differences include:

  • Stereoelectronic Effects : Bulky 4-position substituents may hinder rotational freedom, influencing receptor-binding specificity compared to unsubstituted piperidines.

Table 1: Structural Comparison of Piperidine Derivatives

Compound Piperidine Substituents Key Features/Applications Reference
2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline 4-ethyl, 4-methyl Potential receptor ligand
2,2,6,6-Tetramethylpiperidin-4-yl acetate 2,2,6,6-tetramethyl, acetate Industrial synthesis intermediates

Functional Comparison with 3-Methylaniline Derivatives

3-Methylaniline (3-MA) derivatives are widely used in dyes, agrochemicals, and pharmaceuticals. The target compound’s piperidinyl group introduces steric and electronic modifications that alter its applications compared to simpler 3-MA analogs:

  • TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) : Used in enzymatic assays for uric acid detection (). The sulfopropyl group enhances water solubility, whereas the target compound’s piperidinyl group may favor lipid-rich environments .
  • 2-(1H-Benzo[d]imidazol-1-yl)-3-methylaniline (): This analog, synthesized via reductive methods, highlights the versatility of 3-MA in forming heterocyclic adducts. The target compound’s piperidinyl group could similarly act as a ligand or intermediate in drug synthesis .

Table 2: Functional Comparison of 3-Methylaniline Derivatives

Compound Substituent Applications Reference
This compound Piperidinyl group Hypothetical pharmacological uses
3-Methylaniline None Dyes, agrochemicals
TOOS Sulfopropyl, ethyl Biochemical assays

Pharmacological Potential vs. Sigma Receptor Ligands

Sigma receptors, particularly sigma-1 and sigma-2, are implicated in cancer biology and neuropharmacology (). Structural parallels suggest the target’s piperidinyl group could modulate receptor interactions, though direct binding assays are needed.

Table 3: Pharmacological Parameters of Sigma Receptor Ligands

Ligand Receptor Kd (nM) Bmax (fmol/mg protein) Reference
³H-Pentazocine Sigma-1 0.67–7.0 (high) 25.5–108 (high)
127–600 (low) 942–5431 (low)
[³H]DTG Sigma-2 20–101 491–7324

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